2-Propyltetrahydrofuran
Beschreibung
2-Propyltetrahydrofuran (2-PTHF) is a cyclic ether and an isomer of butyltetrahydrofuran (BTHF). It is primarily observed as a side product in catalytic hydrogenation processes involving tetrahydrofurfuryl alcohol (THFA). During the conversion of THFA to BTHF, competitive reaction pathways lead to the formation of 2-PTHF and linear alcohols like 1-octanol, depending on reaction conditions and catalyst design .
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-propyloxolane |
InChI |
InChI=1S/C7H14O/c1-2-4-7-5-3-6-8-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
DTGZORBDGLEVNY-UHFFFAOYSA-N |
SMILES |
CCCC1CCCO1 |
Kanonische SMILES |
CCCC1CCCO1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The selectivity and formation of 2-PTHF are influenced by reactor type (batch vs. continuous flow), catalyst efficiency, and reaction parameters. Below is a comparative analysis with its analogs:
Table 1: Key Reaction Metrics for 2-PTHF and Related Compounds
| Compound | Structure Type | Selectivity (Batch) | Selectivity (Continuous Flow) | Main Reaction Pathway |
|---|---|---|---|---|
| BTHF | Cyclic Ether | 94% | 85% | Intramolecular dehydration |
| 2-PTHF | Cyclic Ether (Isomer) | <5% | ~10% | Isomerization side reaction |
| 1-Octanol | Linear Alcohol | <1% | ~5% | Hydrogenolysis |
Key Findings:
BTHF vs. 2-PTHF: BTHF is the target product in THFA hydrogenation, while 2-PTHF is a minor isomer formed via competing pathways. Batch reactors favor BTHF (94% selectivity) due to prolonged reaction times enabling precise control over intramolecular dehydration. In contrast, continuous flow systems show reduced BTHF selectivity (85%) and higher 2-PTHF yields (~10%), likely due to shorter residence times and incomplete thermodynamic equilibration .
2-PTHF vs. 1-Octanol: 1-Octanol arises from hydrogenolysis of THFA, a pathway distinct from the cyclization reactions forming 2-PTHF. Continuous flow systems slightly favor 1-octanol (~5% selectivity) over 2-PTHF, whereas batch reactors suppress both side products (<5% combined) .
Structural Implications: 2-PTHF’s cyclic structure confers lower polarity compared to 1-octanol, influencing its separation and downstream applications. Its isomerism with BTHF complicates purification, requiring advanced distillation or chromatographic methods.
Reaction Mechanism and Catalyst Impact
The formation of 2-PTHF is attributed to acid-catalyzed isomerization of BTHF intermediates. Catalyst choice (e.g., supported noble metals like Pt or Pd) significantly impacts side product distribution. For instance, Pt-based catalysts in batch systems minimize 2-PTHF by favoring direct cyclization, while Pd catalysts in flow reactors may promote unintended isomerization .
Industrial and Research Implications
The trade-off between BTHF selectivity and 2-PTHF byproduct generation highlights the importance of reactor design and catalyst optimization. Batch processes remain preferable for high-purity BTHF synthesis, whereas continuous flow systems, despite higher 2-PTHF yields, offer scalability and faster throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
